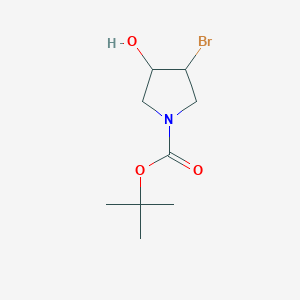

N-Boc-3-bromo-4-hydroxy-pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRIILICSFSOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183882 | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-17-0 | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide to N-Boc-3-bromo-4-hydroxy-pyrrolidine: Properties, Synthesis, and Applications

This compound is a synthetically valuable heterocyclic building block that has garnered significant attention from researchers, medicinal chemists, and drug development professionals. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings, often leading to improved potency and selectivity for biological targets.[1]

The strategic placement of three key functional groups on this pyrrolidine core—the Boc-protecting group, a bromine atom, and a hydroxyl group—creates a trifunctionalized intermediate with exceptional synthetic versatility. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, stable to a wide range of reaction conditions yet readily removable under acidic conditions.[4] The hydroxyl and bromo substituents at the 3 and 4 positions, respectively, serve as convenient handles for introducing further molecular diversity through a variety of chemical transformations. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis. While comprehensive experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Physicochemical Properties

The properties of this compound are summarized in the table below. The presence of the polar hydroxyl group and the halogen, combined with the bulky, hydrophobic Boc group, results in a compound that is typically a solid at room temperature with moderate polarity.

| Property | Value (Predicted/Estimated) |

| Molecular Formula | C₉H₁₆BrNO₃ |

| Molecular Weight | 266.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, likely in the range of 50-80 °C |

| Boiling Point | Decomposes upon heating at atmospheric pressure |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water |

| XLogP3-AA | ~1.1 (Estimated) |

Data is estimated based on structurally similar compounds like N-Boc-3-hydroxypyrrolidine and general chemical principles.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The expected spectral data are detailed below.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, the spectra will exhibit characteristic signals for the pyrrolidine ring protons, the Boc group, and the carbons bearing the bromo and hydroxyl groups. In an achiral solvent like CDCl₃, the NMR spectra of the different stereoisomers would be complex due to diastereotopicity.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.5 - 4.2 | m | 2H | CH-Br, CH-OH |

| ~3.8 - 3.4 | m | 4H | CH₂ (Pyrrolidine ring) |

| ~2.5 - 2.0 | m | 1H | OH |

| 1.48 | s | 9H | C(CH₃)₃ (Boc group) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~154 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~75 | CH-OH |

| ~55 | CH-Br |

| ~50 | CH₂-N |

| ~45 | CH₂-N |

| ~28.5 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2975 cm⁻¹: C-H stretching of the alkyl groups.

-

~1685 cm⁻¹ (strong): C=O stretching of the Boc-carbamate.

-

~1160 cm⁻¹: C-N stretching.

-

~1050 cm⁻¹: C-O stretching of the secondary alcohol.

-

~650 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely show a protonated molecular ion [M+H]⁺ at m/z 266/268 (due to the isotopic pattern of bromine) and a sodium adduct [M+Na]⁺ at m/z 288/290. A characteristic fragment would be the loss of the Boc group (100 amu) or isobutylene (56 amu).

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several routes, often starting from commercially available chiral precursors like 4-hydroxyproline. A common and effective strategy involves the bromination of a suitable N-Boc protected 4-hydroxypyrrolidine derivative.

Proposed Synthetic Workflow

A plausible and efficient synthesis starts from N-Boc-trans-4-hydroxy-L-proline, which is first converted to N-Boc-3-pyrrolidinone. Subsequent reduction and bromination yield the target compound.

Sources

An In-Depth Technical Guide to N-Boc-3-bromo-4-hydroxy-pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate, commonly known as N-Boc-3-bromo-4-hydroxy-pyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the core chemical properties, a proposed synthetic route with a detailed experimental protocol, its reactivity, and its potential as a valuable building block in the synthesis of novel therapeutics.

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its five-membered saturated structure provides a three-dimensional framework that can effectively present substituents in specific spatial orientations, which is crucial for molecular recognition and interaction with biological targets.[4] The incorporation of functional groups such as hydroxyl and bromo moieties onto the pyrrolidine core, as in this compound, generates a versatile synthetic intermediate with multiple points for diversification.[5][6]

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[7][8][9] The presence of a vicinal bromohydrin functionality (a bromine and a hydroxyl group on adjacent carbons) opens up a rich field of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

Core Molecular Properties and Characterization

Molecular Formula: C₉H₁₆BrNO₃

Molecular Weight: 266.13 g/mol

Structural and Physicochemical Properties

The key structural features of this compound are the N-Boc protected pyrrolidine ring, a bromine atom at the C3 position, and a hydroxyl group at the C4 position. The presence of two stereocenters at C3 and C4 means that this molecule can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the bromo and hydroxy groups will significantly influence the molecule's conformation and its utility in stereoselective synthesis.

| Property | Predicted Value |

| Molecular Weight | 266.13 g/mol |

| Molecular Formula | C₉H₁₆BrNO₃ |

| XLogP3 | ~1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 4.0-4.5 ppm (m, 2H): Protons on the carbons bearing the bromine and hydroxyl groups (CH-Br and CH-OH).

-

δ 3.2-3.8 ppm (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen.

-

δ 2.0-2.5 ppm (m, 1H): One of the methylene protons on the pyrrolidine ring.

-

δ 1.48 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~154 ppm: Carbonyl carbon of the Boc group.

-

δ ~80 ppm: Quaternary carbon of the Boc group.

-

δ ~70-75 ppm: Carbon bearing the hydroxyl group (C-OH).

-

δ ~50-55 ppm: Carbon bearing the bromine atom (C-Br).

-

δ ~45-50 ppm: Methylene carbons of the pyrrolidine ring.

-

δ 28.5 ppm: Methyl carbons of the Boc group.

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ peaks at m/z 266.0 and 268.0, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

-

A peak for the loss of the Boc group ([M-Boc+H]⁺) may also be observed.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the stereoselective opening of an N-Boc protected 3,4-epoxypyrrolidine with a bromide source. This approach is attractive as the stereochemistry of the starting epoxide can often be controlled, leading to a specific diastereomer of the product.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3,4-epoxy-1-pyrrolidinecarboxylate

-

To a solution of tert-butyl 3-pyrroline-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,4-epoxy-1-pyrrolidinecarboxylate.

Step 2: Synthesis of tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

-

To a solution of tert-butyl 3,4-epoxy-1-pyrrolidinecarboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether at 0 °C, add a solution of hydrobromic acid (HBr, 1.2 eq) in acetic acid or an aqueous solution of HBr dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validation: The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide and the anti-diaxial opening of the epoxide ring by the bromide nucleophile. The regioselectivity of the ring opening can be confirmed by 2D NMR techniques such as HMBC and NOESY.

Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a highly valuable building block for creating molecular diversity.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Synthesis of Substituted Pyrrolidines from N-Boc-3-bromo-4-hydroxy-pyrrolidine

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence highlights the continuous need for robust and versatile synthetic methodologies to generate libraries of substituted pyrrolidines for drug discovery programs.[2][] This technical guide provides an in-depth exploration of synthetic strategies starting from the chiral building block, N-Boc-3-bromo-4-hydroxy-pyrrolidine. We will dissect key transformations, including direct nucleophilic substitution and epoxide-mediated pathways, offering field-proven insights into experimental design, mechanistic rationale, and stereochemical control. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile intermediate for the synthesis of novel, high-value molecules.

The Strategic Importance of the Pyrrolidine Scaffold

Nitrogen-containing saturated heterocycles are cornerstones of modern pharmaceuticals.[4] Among these, the pyrrolidine motif is particularly significant, appearing in a wide array of natural products and synthetic drugs.[2][5] The functionalization of the pyrrolidine ring at various positions allows for the precise tuning of physicochemical properties, target engagement, and pharmacokinetic profiles.

The starting material at the core of this guide, this compound, is a powerful intermediate for several reasons:

-

The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group offers excellent stability across a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. Its use is a common strategy in the early stages of complex syntheses.[6][7]

-

Orthogonal Functionality : The presence of a bromide at the C3 position and a hydroxyl group at C4 provides two distinct reaction handles. The bromide serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group can be derivatized or participate in intramolecular reactions.

-

Stereochemical Integrity : Typically derived from chiral pool starting materials like 4-hydroxy-L-proline, this reagent allows for the synthesis of enantiomerically pure target compounds, a critical requirement in modern drug development.[2][5]

This guide will focus on two primary synthetic avenues that exploit the unique reactivity of this building block.

Figure 1: Core synthetic pathways from this compound.

Pathway I: Direct Nucleophilic Substitution at C3

The most direct approach to functionalizing the pyrrolidine ring is through a bimolecular nucleophilic substitution (SN2) reaction at the C3 position. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the attached carbon, rendering it susceptible to attack by a wide range of nucleophiles.[8]

Mechanistic Principles and Stereochemical Outcome

The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[9] This backside attack results in a predictable and complete inversion of stereochemistry at the C3 center. This principle is fundamental for maintaining stereochemical control throughout a synthetic sequence.

The choice of solvent is critical for maximizing reaction efficiency. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are preferred. They effectively solvate the counter-ion (e.g., Na⁺ in NaN₃) while leaving the nucleophilic anion relatively "bare" and highly reactive.

Scope of Nucleophiles

The versatility of this method lies in the broad array of nucleophiles that can be employed to install diverse functional groups. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

| Nucleophile Source | Nucleophile | Resulting C3-Substituent | Functional Group |

| Sodium Azide (NaN₃) | N₃⁻ | Azido (-N₃) | Precursor to Amine |

| Ammonia (NH₃) | NH₃ | Amino (-NH₂) | Primary Amine |

| Primary/Secondary Amines | RNH₂ / R₂NH | Substituted Amino (-NHR / -NR₂) | Secondary/Tertiary Amine |

| Sodium Cyanide (NaCN) | CN⁻ | Cyano (-CN) | Nitrile |

| Sodium Thiolate (NaSR) | RS⁻ | Thioether (-SR) | Sulfur Linkage |

Table 1: Representative nucleophiles for SN2 displacement at the C3 position.

Experimental Protocol: Synthesis of N-Boc-3-azido-4-hydroxy-pyrrolidine

The introduction of an azide group is a particularly powerful transformation, as the azide can be readily reduced to a primary amine, a common pharmacophore.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by pouring it into water.

-

Extract the aqueous layer multiple times with Ethyl Acetate.

-

Combine the organic layers, wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Pathway II: Epoxide Formation and Ring-Opening

An elegant and powerful strategy involves leveraging the C4-hydroxyl group as an internal nucleophile to first form a strained epoxide ring, which then serves as a highly reactive electrophile for a second nucleophilic attack.

Epoxide Formation: Intramolecular Williamson Ether Synthesis

Treatment of this compound with a strong, non-nucleophilic base, such as sodium hydride (NaH), deprotonates the C4-hydroxyl group to form an alkoxide.[10] This alkoxide is perfectly positioned to perform an intramolecular SN2 attack on the C3 carbon, displacing the bromide and forming a bicyclic epoxide.

Causality Behind Reagent Choice: A non-nucleophilic base like NaH is crucial. A nucleophilic base (e.g., NaOH) could compete with the internal alkoxide, leading to a mixture of products from both intermolecular and intramolecular substitution.[10]

Figure 2: Mechanism of intramolecular epoxide formation. (Note: Images are placeholders for chemical structures)

Stereochemical Consideration: For this intramolecular cyclization to occur efficiently, the reacting groups must adopt an anti-periplanar conformation, which facilitates the backside attack of the alkoxide on the C-Br bond.[10]

Nucleophilic Ring-Opening of the Epoxide

The resulting epoxide is a valuable intermediate due to its high reactivity driven by ring strain.[11] It can be opened by a vast range of nucleophiles, leading to trans-3,4-disubstituted pyrrolidines. The regioselectivity of the ring-opening is dictated by the reaction conditions.

-

Under Basic or Neutral Conditions (SN2-like): The nucleophile attacks the less sterically hindered carbon (C3). This is the kinetically favored pathway.

-

Under Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the carbon atom that can better stabilize the developing positive charge in the transition state, which is often the more substituted carbon (C4).[12][13]

In either case, the nucleophilic attack occurs from the face opposite the C-O bond, resulting in a net anti-addition across the former epoxide ring.

Figure 3: Regioselectivity of epoxide ring-opening based on reaction conditions.

Experimental Protocol: Epoxide Formation and In Situ Opening with an Amine

This two-step, one-pot procedure is an efficient method for synthesizing 3-amino-4-hydroxy-pyrrolidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Benzylamine (or other amine nucleophile) (1.5 eq)

-

Ethanol (EtOH)

-

Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in ethanol, add potassium carbonate and the desired amine.

-

Heat the mixture to reflux and stir until TLC analysis indicates the consumption of the starting material. The K₂CO₃ is a mild base sufficient to promote epoxide formation, which is then immediately opened by the amine present in the reaction mixture.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting trans-3-(substituted amino)-4-hydroxy-pyrrolidine derivative by column chromatography.

Conclusion

This compound is a demonstrably powerful and versatile chiral building block for the synthesis of medicinally relevant substituted pyrrolidines. By understanding and applying the fundamental principles of nucleophilic substitution—both inter- and intramolecularly—chemists can access a rich diversity of structures. The choice between direct SN2 displacement and an epoxide-mediated pathway allows for strategic control over the final substitution pattern and stereochemistry. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate novel pyrrolidine scaffolds into their drug discovery and development pipelines.

References

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, NIH.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, NIH.

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.

- Intermediates in Drug Development: Lab to Industry. BOC Sciences.

- Oxidation of Alkenes- Epoxidation and Dihydroxyl

- Reaction mixture after quenching with aq. ammonium hydroxide. Organic Syntheses Procedure.

- The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide. Benchchem.

- Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide.

- Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.

- Prepar

- 8.

- nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl

Sources

- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Reactivity of Bromine in N-Boc-3-bromo-4-hydroxy-pyrrolidine for Drug Development Professionals

Abstract

N-Boc-3-bromo-4-hydroxy-pyrrolidine is a chiral building block of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including antiviral agents and kinase inhibitors. The strategic placement of the bromine atom at the C-3 position, vicinal to a hydroxyl group at C-4, within a conformationally constrained pyrrolidine ring, imparts a unique and nuanced reactivity profile. This guide provides an in-depth analysis of the factors governing the reactivity of this C-Br bond, with a focus on nucleophilic substitution, elimination, and intramolecular cyclization reactions. A comprehensive understanding of these transformations, particularly the stereochemical outcomes dictated by the neighboring hydroxyl group and the N-Boc protecting group, is paramount for its effective utilization in the design and synthesis of novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The this compound moiety, in particular, offers a synthetically versatile platform for introducing diversity into drug candidates. The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions and can be readily removed when desired.[2] The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the adjacent hydroxyl group plays a critical role in modulating the reactivity and stereoselectivity of these transformations. This intricate interplay of functional groups makes this molecule a cornerstone for the stereoselective synthesis of complex heterocyclic systems.

Core Reactivity Principles: A Dichotomy of Pathways

The reactivity of the bromine atom in this compound is primarily dictated by the reaction conditions and the nature of the attacking nucleophile. Two principal pathways dominate its transformations: direct nucleophilic substitution (S_N2) and neighboring group participation (NGP) by the adjacent hydroxyl group, which often leads to the in situ formation of an epoxide intermediate.

Direct Nucleophilic Substitution (S_N2 Pathway)

In the absence of a strong base and with a potent nucleophile, a direct S_N2 displacement of the bromide can occur. This reaction proceeds with the typical inversion of stereochemistry at the C-3 position. The choice of solvent is critical; polar aprotic solvents such as DMF or DMSO are generally preferred to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion.

Conceptual Workflow: Direct S_N2 Substitution

Sources

- 1. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of trans-N-Boc-3-bromo-4-hydroxy-pyrrolidine

For: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrrolidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, 3,4-functionalized pyrrolidines serve as versatile chiral building blocks for the synthesis of complex molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of trans-N-Boc-3-bromo-4-hydroxy-pyrrolidine from the readily available starting material, N-Boc-3-pyrroline. The described bromohydrination reaction is a reliable and stereoselective method for introducing vicinal bromo and hydroxyl functionalities, yielding a valuable intermediate for further synthetic transformations.

This guide is designed to provide not just a set of instructions, but a deeper understanding of the reaction mechanism, critical parameters, and expected outcomes, ensuring a high degree of reproducibility and success for researchers in the field.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic addition of bromine and a hydroxyl group across the double bond of N-Boc-3-pyrroline. N-Bromosuccinimide (NBS) serves as a safe and convenient source of electrophilic bromine (Br⁺). The reaction is typically carried out in a mixture of an organic solvent, such as dimethyl sulfoxide (DMSO), and water.

The accepted mechanism for this bromohydrination reaction involves a three-membered cyclic bromonium ion intermediate. The initial step is the electrophilic attack of the alkene on the bromine atom of NBS. This results in the formation of a positively charged bromonium ion. Subsequently, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ion, leading to an anti-addition. The final step is the deprotonation of the resulting oxonium ion by a base (such as water or the succinimide anion) to yield the neutral bromohydrin product. This stereospecificity results in the formation of the trans diastereomer.[1]

Caption: Figure 1: Reaction mechanism for the bromohydrination of N-Boc-3-pyrroline.

Experimental Protocol

This protocol details the synthesis of trans-N-Boc-3-bromo-4-hydroxy-pyrrolidine on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-3-pyrroline | ≥95% | Commercially Available | Store under inert atmosphere. |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if purity is questionable. |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available | Use a freshly opened bottle or dried solvent. |

| Deionized Water | High Purity | Laboratory Supply | --- |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |

| Saturated aq. NaHCO₃ | --- | Prepared in-house | For workup. |

| Saturated aq. Na₂S₂O₃ | --- | Prepared in-house | For quenching excess bromine. |

| Brine (Saturated aq. NaCl) | --- | Prepared in-house | For washing. |

| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | For drying organic layers. |

| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-pyrroline (1.0 eq).

-

Dissolve the starting material in a 1:1 mixture of dimethyl sulfoxide (DMSO) and deionized water. A typical concentration is around 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Addition of NBS:

-

While stirring vigorously, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 10-15 minutes. It is crucial to maintain the temperature at 0 °C during the addition to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product is typically a mixture of diastereomers and succinimide byproduct.

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is generally effective for separating the desired product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield trans-N-Boc-3-bromo-4-hydroxy-pyrrolidine as a solid or viscous oil.

-

Caption: Figure 2: A streamlined workflow for the synthesis of the target compound.

Characterization

The structure and purity of the synthesized trans-N-Boc-3-bromo-4-hydroxy-pyrrolidine should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons, the Boc protecting group, and the hydroxyl proton. The protons on the carbons bearing the bromine and hydroxyl groups (H3 and H4) are expected to appear as multiplets in the downfield region (typically around 4.0-4.5 ppm). The large coupling constant between these two protons will confirm their trans relationship. The tert-butyl group of the Boc protecting group will appear as a singlet at approximately 1.4-1.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for all nine carbon atoms. The carbons attached to the bromine and hydroxyl groups will be shifted downfield. The carbonyl carbon of the Boc group will appear around 154 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.[2]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the Boc-carbamate at approximately 1680-1700 cm⁻¹. A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹.

-

HRMS (High-Resolution Mass Spectrometry): HRMS analysis will confirm the elemental composition of the product. The calculated mass for C₉H₁₆BrNO₃ should match the experimentally observed mass with high accuracy.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water.

-

Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. Always wear gloves when handling DMSO.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | - Ensure the NBS is of high purity (recrystallize if necessary).- Extend the reaction time and continue monitoring by TLC. |

| Decomposition of the product during workup or purification. | - Maintain low temperatures during the reaction and workup.- Use a buffered aqueous workup to avoid acidic conditions. | |

| Formation of Multiple Products | Side reactions due to elevated temperatures. | - Strictly control the temperature during the addition of NBS. |

| Impure starting materials. | - Ensure the purity of N-Boc-3-pyrroline before starting the reaction. | |

| Difficulty in Purification | Succinimide byproduct co-eluting with the product. | - Perform a thorough aqueous wash during the workup to remove most of the water-soluble succinimide.- Optimize the solvent system for column chromatography. |

Conclusion

The protocol described in this application note provides a robust and reliable method for the synthesis of trans-N-Boc-3-bromo-4-hydroxy-pyrrolidine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and development. The stereoselective nature of the bromohydrination reaction makes it a powerful tool for the construction of complex, chiral molecules.

References

-

Dalton, D. R., Dutta, V. P., & Jones, D. G. (1968). Bromohydrin formation in dimethyl sulfoxide. Journal of the American Chemical Society, 90(20), 5498–5501. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Chemia Corporation. (2022). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols: NBS bromination reactions (3). [Link]

-

Organic Syntheses. (2014). 3,5-Dibromo-2-pyrone. Org. Synth., 91, 344. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Sources

The Strategic Utility of N-Boc-3-bromo-4-hydroxy-pyrrolidine in Stereoselective Synthesis: A Guide for Researchers

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of antiviral and antibacterial agents.[1][2] The strategic introduction of substituents with precise stereochemical control is paramount in drug design, as the three-dimensional arrangement of atoms dictates molecular recognition and biological activity. N-Boc-3-bromo-4-hydroxy-pyrrolidine has emerged as a versatile and highly valuable chiral building block for the stereoselective synthesis of densely functionalized pyrrolidine derivatives. Its bifunctional nature, possessing both an electrophilic carbon center at the C-3 position and a nucleophilic/directing hydroxyl group at C-4, allows for a range of predictable and diastereoselective transformations.

This technical guide provides an in-depth exploration of the stereoselective reactions of this compound, offering detailed application notes and experimental protocols for researchers in organic synthesis and drug development. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental design and troubleshooting.

The Dichotomy of Reactivity: Nucleophilic Substitution vs. Intramolecular Cyclization

The key to harnessing the synthetic potential of this compound lies in understanding and controlling the competition between two primary reaction pathways: intermolecular nucleophilic substitution and intramolecular cyclization to form an epoxide. The relative stereochemistry of the bromo and hydroxy substituents on the pyrrolidine ring is the critical determinant of this reactivity.

-

The trans-Isomer (e.g., (3R,4S)-isomer): In the trans configuration, the hydroxyl group and the bromine atom are on opposite faces of the pyrrolidine ring. This arrangement is sterically favorable for intermolecular attack by a nucleophile at the C-3 position, proceeding through a classic SN2 mechanism. This reaction typically results in the inversion of stereochemistry at the C-3 center.

-

The cis-Isomer (e.g., (3R,4R)-isomer): When the hydroxyl group and the bromine atom are on the same face of the ring, the molecule is pre-disposed for intramolecular cyclization. Deprotonation of the hydroxyl group creates an internal nucleophile (an alkoxide) that can readily attack the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a strained but synthetically useful epoxide.

This dichotomy in reactivity allows for the diastereoselective synthesis of a variety of substituted pyrrolidines, as illustrated in the workflow below.

Sources

Application Notes and Protocols for the Bromination of N-Boc-3-hydroxypyrrolidine

Introduction

N-Boc-3-bromopyrrolidine is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds and complex molecular architectures.[1][2][3] The pyrrolidine ring is a common motif in many biologically active molecules, and the presence of a bromine atom at the 3-position provides a versatile handle for further functionalization through various coupling reactions.[4] The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the nitrogen atom during synthetic transformations and can be readily removed under acidic conditions. This guide provides a comprehensive, field-proven protocol for the synthesis of N-Boc-3-bromopyrrolidine from N-Boc-3-hydroxypyrrolidine using phosphorus tribromide (PBr₃), a classic and efficient method for the conversion of secondary alcohols to alkyl bromides.[5][6]

Reaction Scheme

The conversion of N-Boc-3-hydroxypyrrolidine to N-Boc-3-bromopyrrolidine is achieved through nucleophilic substitution. The hydroxyl group, a poor leaving group, is activated by phosphorus tribromide to form a good leaving group, which is subsequently displaced by a bromide ion.

Caption: Overall reaction for the bromination of N-Boc-3-hydroxypyrrolidine using PBr₃.

Caption: Overall reaction for the bromination of N-Boc-3-hydroxypyrrolidine using PBr₃.

Mechanism of Bromination using Phosphorus Tribromide (PBr₃)

The reaction between a secondary alcohol, such as N-Boc-3-hydroxypyrrolidine, and phosphorus tribromide proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6][7] This mechanism is characterized by the inversion of stereochemistry at the chiral center, if applicable.

The key steps are:

-

Activation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated intermediate and the displacement of a bromide ion.

-

Formation of a Good Leaving Group: A base, such as pyridine (often used as a solvent or additive), deprotonates the intermediate to form a stable phosphite ester. This complex is an excellent leaving group.

-

SN2 Attack: The bromide ion, generated in the first step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside. This leads to the displacement of the leaving group and the formation of the alkyl bromide with an inverted configuration at the carbon center.[5][6]

Sources

Strategic Purification of N-Boc-3-bromo-4-hydroxy-pyrrolidine via Automated Flash Column Chromatography

An Application Guide by a Senior Scientist

Preamble: The Strategic Importance of Purifying N-Boc-3-bromo-4-hydroxy-pyrrolidine

This compound is a chiral heterocyclic building block of significant value in medicinal chemistry and drug development. Its densely functionalized core, featuring a protected amine, a hydroxyl group, and a bromine atom, makes it a versatile precursor for synthesizing a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] The precise stereochemistry and purity of this intermediate are paramount, as impurities or incorrect stereoisomers can lead to undesired side reactions, lower yields, and biologically inactive or even harmful final compounds.

This application note provides a comprehensive, field-tested guide for the purification of this compound from a crude synthetic mixture. We will move beyond a simple list of steps to explore the underlying chemical principles that dictate the separation strategy. This guide is designed for researchers, chemists, and drug development professionals seeking a robust, reproducible, and efficient purification protocol using automated flash column chromatography.

Foundational Principles: Understanding the Analyte and the Separation Matrix

Effective chromatographic separation begins with a thorough understanding of the target molecule's physicochemical properties and its interaction with the stationary and mobile phases.

2.1. Molecular Profile of this compound

-

Polarity: The molecule possesses a free hydroxyl (-OH) group and a carbamate (N-Boc), rendering it significantly polar. This high polarity dictates a strong interaction with polar stationary phases like silica gel.[4][5]

-

Stereochemistry: The molecule has two chiral centers (at carbons 3 and 4), meaning it can exist as a mixture of diastereomers depending on the synthetic route. These diastereomers may exhibit subtle differences in polarity, potentially allowing for their separation with a highly optimized chromatographic system.[6][7]

-

Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[8][9] While standard silica gel is slightly acidic and generally compatible, prolonged exposure or the use of acidic mobile phase additives can cause partial or complete deprotection, leading to impurities and yield loss.[9]

2.2. The Logic of Normal-Phase Chromatography

This protocol employs normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar. The separation mechanism is based on adsorption, governed by the following principles:

-

Adsorption: Polar analytes, like our target molecule, form hydrogen bonds and dipole-dipole interactions with the silanol groups (Si-OH) on the surface of the silica gel.

-

Elution: The mobile phase competes for these interaction sites. By gradually increasing the polarity of the mobile phase, we can systematically disrupt the analyte-silica interactions, allowing the compounds to move down the column and elute.

-

Separation: Less polar impurities will have weaker interactions with the silica and will be eluted first with a low-polarity mobile phase. The more polar target compound will require a higher polarity mobile phase to elute.

Phase 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC serves as a rapid, low-cost proxy for column chromatography.[10]

Objective: To identify a mobile phase composition that provides a target Retention Factor (Rf) of 0.2-0.4 for this compound, ensuring good separation from major impurities.

Protocol: TLC Solvent System Screening

-

Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

-

Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Suggested starting systems are provided in the table below.

-

Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots. As the pyrrolidine ring is saturated, UV visualization may be ineffective. Use a chemical stain:

-

Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds with functional groups that can be oxidized, such as alcohols.

-

Vanillin Stain: A general-purpose stain that often gives a range of colors for different functional groups.

-

-

Calculate Rf and Iterate: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve the target Rf.

Table 1: Recommended TLC Solvent Systems for Method Development

| Solvent System (v/v) | Starting Ratio | Polarity Index | Rationale |

| Hexane / Ethyl Acetate | 1:1 | Low-Medium | A standard starting point for many organic compounds. |

| Dichloromethane / Methanol | 9.5:0.5 | Medium-High | Effective for highly polar compounds that do not move in Hex/EtOAc. |

| Ethyl Acetate / Methanol | 9.8:0.2 | High | A good alternative if streaking occurs in DCM/MeOH. |

Expert Insight: For polar, nitrogen-containing heterocycles, streaking on the TLC plate is a common issue caused by strong interactions with acidic silanol sites.[10] If streaking is observed, add 0.5-1% triethylamine (NEt₃) to the mobile phase. This basic modifier neutralizes the acidic sites on the silica, resulting in sharper spots and improved separation.

Phase 2: Automated Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system, which provides superior resolution and reproducibility compared to manual gravity columns.

4.1. Materials & Equipment

| Item | Specification |

| Stationary Phase | Pre-packed Silica Gel Flash Column (e.g., 40 g for 0.4-4 g crude sample) |

| Crude Material | Synthetic this compound mixture |

| Solvents | HPLC-grade Hexane, Ethyl Acetate, Dichloromethane, Methanol |

| Modifier | Triethylamine (NEt₃), if required |

| Sample Loading | Solid Load Cartridge with Celite or Silica Gel |

| Equipment | Automated Flash Chromatography System with UV-Vis Detector |

| Post-Purification | Rotary Evaporator, High-Vacuum Pump |

4.2. Workflow Diagram

Caption: Workflow for the purification of this compound.

4.3. Step-by-Step Protocol

Step 1: Sample Preparation (Dry Loading)

-

Rationale: Dry loading introduces the sample in a concentrated band, leading to significantly better separation compared to liquid injection, which can dilute the sample at the top of the column.[11]

-

Dissolve the crude material (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).

-

Add an inert solid support (e.g., 2-3 g of Celite or silica gel) to the solution.

-

Carefully concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Ensure no solvent remains.

-

Pack this powder into an empty solid load cartridge.

Step 2: Column Setup and Elution

-

Select Column: Choose a silica gel column size appropriate for your sample mass. A general rule is a sample load of 1-10% of the silica mass. For 1 g of crude material, a 24 g or 40 g column is suitable.

-

Install Column: Install the column and the solid load cartridge onto the flash chromatography system.

-

Program the Gradient: Based on your optimized TLC conditions, program a linear gradient. The goal is to start with a mobile phase polarity that is lower than your TLC conditions and gradually ramp up to a polarity that is higher. This ensures that less polar impurities elute first, followed by the product, and then highly polar baseline impurities are washed off the column.

Table 2: Example Gradient for a Dichloromethane/Methanol System

| Step | Column Volumes (CV) | % Dichloromethane | % Methanol | Rationale |

| 1. Equilibration | 3 CV | 100 | 0 | Prepares the column and elutes very non-polar impurities. |

| 2. Isocratic Hold | 2 CV | 100 | 0 | Ensures all non-polar impurities are off before the gradient starts. |

| 3. Linear Gradient | 15 CV | 100 -> 90 | 0 -> 10 | The main separation step, eluting the target compound. |

| 4. Flush | 5 CV | 90 | 10 | Washes highly polar impurities from the column. |

Note: This is an example. The actual gradient must be optimized based on your TLC results.

Step 3: Execution and Fraction Collection

-

Set Detection Wavelength: The N-Boc group has a weak chromophore around 210-220 nm. Set the detector to monitor at a low wavelength (e.g., 214 nm) if possible, or use a broad-spectrum detector.

-

Run the Method: Start the purification run. The system will automatically inject the sample and run the gradient.

-

Collect Fractions: Configure the fraction collector to trigger based on the UV signal (slope and threshold). Collect fractions throughout the elution of the main peak.

Step 4: Analysis and Product Isolation

-

Analyze Fractions: Spot every 2-3 collected fractions onto a TLC plate and run it using the optimized TLC solvent system to identify the fractions containing the pure product.

-

Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.

-

Dry: Place the resulting oil or solid under high vacuum to remove any residual solvent.

-

Characterize: Obtain the final mass and characterize the pure product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Troubleshooting Common Purification Challenges

Table 3: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation / Overlapping Peaks | - Inappropriate solvent system.- Column overloading. | - Re-optimize the mobile phase with TLC; try a different solvent system (e.g., EtOAc/Hexanes).- Reduce the sample load to <5% of the silica mass.[10] |

| Product Not Eluting | - Mobile phase polarity is too low.- Irreversible adsorption to silica. | - Drastically increase the polarity of the mobile phase (e.g., run a steep gradient up to 20% MeOH in DCM).- If degradation is suspected, switch to a neutral alumina column or add 1% NEt₃ to the mobile phase.[10] |

| Low Product Recovery | - Product is spread across too many fractions.- Partial degradation on the column. | - Use a shallower gradient around the elution point of the product to get a sharper peak.- Consider neutralizing the crude sample before loading if it contains acid from the reaction workup. Add 1% NEt₃ to the mobile phase. |

| Peak Tailing or Streaking | - Strong interaction of the pyrrolidine nitrogen with acidic silica sites. | - Add a basic modifier (0.5-1% triethylamine) to the mobile phase to mask the acidic silanol groups.[10] |

References

- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.com.

-

G. A. S. Pinto, et al. (2023). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ChemCatChem. Available: [Link]

-

S. Bhattacharya, et al. (2011). Synthesis, characterization and conjugation of N-Boc protected L-phenylalanine with N-Boc protected ethylenediamine for their use in solid phase peptide synthesis. Der Pharma Chemica, 3(3), 174-188. Available: [Link]

-

A. M. G. F. C. F. de Sousa, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. Available: [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate.net. Available: [Link]

-

Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. YouTube. Available: [Link]

-

Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available: [Link]

- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. Google Patents.

-

Amerigo Scientific. (n.d.). (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)). Amerigo Scientific. Available: [Link]

- BenchChem. (2025). Technical Support Center: Purification of Heterocyclic Compounds. Benchchem.com.

-

M. A. SHASHKOV, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 5858. Available: [Link]

-

Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton.edu. Available: [Link]

- BenchChem. (2025). Technical Support Center: HPLC Separation of 4-Bromo-3-hydroxy-2-naphthoic acid. Benchchem.com.

- Google Patents. (2011). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Google Patents.

-

A. N. Al-Horani, et al. (2023). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 28(11), 4535. Available: [Link]

-

LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Chromatographyonline.com. Available: [Link]

- Reddit. (2020). *TLC Se

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. waters.com [waters.com]

- 6. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

Structural Elucidation of N-Boc-3-bromo-4-hydroxy-pyrrolidine: A Detailed ¹H NMR Spectrum Analysis

An Application Note and Protocol for Researchers

Abstract: This application note provides a comprehensive guide to the analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-3-bromo-4-hydroxy-pyrrolidine, a key intermediate in medicinal chemistry and drug development. We delve into the theoretical principles governing the spectral features of this molecule, including the influence of the N-Boc protecting group, the stereochemical arrangement of the bromine and hydroxyl substituents, and the conformational dynamics of the pyrrolidine ring. A detailed, field-tested protocol for sample preparation is provided, alongside a thorough interpretation of the expected ¹H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously characterize this and structurally related compounds.

Introduction: The Significance of Substituted Pyrrolidines

Pyrrolidine rings are privileged scaffolds found in a vast array of natural products, pharmaceuticals, and catalysts.[1] Their conformational flexibility and the stereochemical diversity offered by substitution patterns make them critical building blocks in the synthesis of complex molecules. This compound, in particular, serves as a versatile intermediate, with its orthogonal functional groups (a protected amine, a secondary alcohol, and a secondary bromide) allowing for sequential and site-selective modifications.

Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. However, the spectrum of this molecule is non-trivial. The presence of a bulky N-Boc group can introduce rotamers, and the relative stereochemistry (cis or trans) of the C3-bromo and C4-hydroxyl groups profoundly impacts the chemical shifts and, most diagnostically, the proton-proton coupling constants.[2][3] This guide will systematically deconstruct the spectrum to enable unambiguous stereochemical and structural assignment.

Theoretical Principles: Predicting the Spectrum

A robust analysis of the ¹H NMR spectrum requires an understanding of the key structural features that influence proton environments.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two roles in the NMR spectrum. First, it introduces a large, sharp singlet corresponding to the nine equivalent methyl protons, typically observed in the upfield region around 1.4 ppm.[4] Second, due to hindered rotation around the N-C(O) amide bond, the Boc group can exist as two distinct rotamers (conformational isomers), which may lead to a doubling of some or all pyrrolidine ring proton signals.[5][6] The rate of interconversion between these rotamers is temperature-dependent.

-

Electronegative Substituents (Br and OH): The bromine and hydroxyl groups are strongly electron-withdrawing. This property deshields the protons attached to the same carbon (the α-protons, H3 and H4), causing their signals to appear at a lower field (higher ppm value) compared to an unsubstituted pyrrolidine ring.[7][8] The H3 proton, adjacent to the bromine, and the H4 proton, adjacent to the hydroxyl group, are expected in the 4.0-4.8 ppm range.

-

The Pyrrolidine Ring Protons (H2 and H5): The protons on the carbons adjacent to the nitrogen (C2 and C5) are also deshielded by the nitrogen atom and the carbonyl of the Boc group. They typically appear in the 3.0-4.0 ppm region. Because the ring is substituted at C3 and C4, the two protons on C2 (and C5) are diastereotopic, meaning they are chemically non-equivalent. Therefore, they will have different chemical shifts and will show coupling to each other (geminal coupling) and to the adjacent ring protons (vicinal coupling).

-

Stereochemistry and Coupling Constants (J): The most powerful feature for determining the relative stereochemistry of the Br and OH groups is the vicinal coupling constant between H3 and H4 (³JH3-H4). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.

-

In a trans configuration, the H3 and H4 protons are often anti-periplanar (dihedral angle ≈ 180°), resulting in a large coupling constant, typically in the range of 6-10 Hz.

-

In a cis configuration, the H3 and H4 protons are syn-clinal (dihedral angle ≈ 0-60°), resulting in a small coupling constant, typically in the range of 2-5 Hz.[3]

-

Experimental Protocol: High-Fidelity Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. For a polar, hydroxyl-containing compound like this compound, careful solvent selection and preparation are critical to obtaining sharp, well-resolved signals.

Workflow for NMR Sample Preparation

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Weighing the Sample: Accurately weigh 5-15 mg of the purified compound into a clean, dry glass vial.[9] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.

-

Solvent Selection: The choice of deuterated solvent is critical.

-

Chloroform-d (CDCl₃): A common choice for many organic molecules. The hydroxyl proton (-OH) may appear as a broad singlet or exchange with residual water; its chemical shift is highly variable.

-

DMSO-d₆: An excellent solvent for polar compounds. It will form a hydrogen bond with the hydroxyl proton, resulting in a distinct, sharp signal that will couple to H4.

-

Methanol-d₄ (CD₃OD): A protic solvent that will readily exchange with the hydroxyl proton, causing the -OH signal to disappear from the spectrum.[10] This can be used as a confirmatory experiment to identify the OH peak.

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Mix thoroughly using a vortex or sonicator until the sample is completely dissolved. A clear, homogeneous solution is essential.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean NMR tube. A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Final Preparation: Cap the NMR tube securely. If not using a vortex, gently invert the tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.

Spectral Analysis and Interpretation

The following table summarizes the predicted ¹H NMR signals for this compound. The analysis assumes a trans-isomer as the primary example, with notes on how the cis-isomer would differ.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Notes |

| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) | N/A | Integrates to 9H. Characteristic sharp signal.[4] |

| H2 / H5 | 3.20 - 3.90 | Multiplets (m) | - | Complex, overlapping signals due to diastereotopicity and coupling to adjacent protons. May show effects of N-Boc rotamers. |

| H4 (-CHOH) | ~4.20 | Multiplet (m) | ³JH4-H3, ³JH4-H5a, ³JH4-H5b | Deshielded by the adjacent hydroxyl group. The coupling to H3 is diagnostic for stereochemistry. |

| H3 (-CHBr) | ~4.50 | Multiplet (m) | ³JH3-H4, ³JH3-H2a, ³JH3-H2b | Deshielded by the adjacent bromine atom.[7] Its multiplicity and coupling constant to H4 are key. |

| -OH | 1.5 - 4.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

Detailed Interpretation

Sources

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. ocw.mit.edu [ocw.mit.edu]

Application Note: Predicting and Interpreting the ¹³C NMR Spectrum of N-Boc-3-bromo-4-hydroxy-pyrrolidine

Introduction

N-Boc-3-bromo-4-hydroxy-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, functionalized with a bromo, a hydroxyl, and a Boc-protecting group, provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. Accurate structural elucidation of this intermediate is paramount for ensuring the integrity of the final active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the unambiguous characterization of such molecules. This application note provides a detailed guide to the expected ¹³C NMR chemical shifts for this compound, an in-depth explanation of the underlying principles governing these shifts, and a robust protocol for acquiring high-quality spectra.

Predicting ¹³C NMR Chemical Shifts: A Substituent Effect Analysis

The ¹³C NMR chemical shifts of this compound are influenced by the electronic and steric effects of the substituents on the pyrrolidine ring. By dissecting the molecule into its constituent parts and analyzing the impact of each substituent, we can predict the approximate chemical shift for each carbon atom.

The core of the molecule is the N-Boc-pyrrolidine ring. The electron-withdrawing nature of the carbamate group in the Boc protecting group deshields the adjacent carbon atoms (C2 and C5). The introduction of a bromine atom at the C3 position is expected to cause a significant downfield shift for C3 due to its electronegativity. The hydroxyl group at the C4 position will also induce a downfield shift at C4. The interplay of these substituent effects determines the final chemical shift of each carbon atom in the pyrrolidine ring.

To estimate the chemical shifts, we can reference data from related compounds:

-

N-Boc-pyrrolidine: Provides the baseline shifts for the Boc-protected pyrrolidine ring.

-

N-Boc-3-pyrrolidinol: Shows the effect of a hydroxyl group at C3.[1]

-

N-Boc-3-bromopyrrolidine: Demonstrates the influence of a bromine atom at C3.[2]

-

4-Hydroxypyrrolidine: Illustrates the impact of a hydroxyl group at C4 on the pyrrolidine ring.[3]

By considering the additive nature of these substituent effects, we can arrive at a set of predicted chemical shifts for this compound.[4]

Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Table of Expected ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃. These values are estimates based on the analysis of substituent effects from related molecules and general principles of NMR spectroscopy.[5][6]

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale for Prediction |

| C2 | 50 - 55 | Influenced by the adjacent nitrogen of the Boc group and the beta-effect of the bromine. |

| C3 | 55 - 65 | Directly attached to the electronegative bromine atom, resulting in a significant downfield shift. |

| C4 | 70 - 75 | Directly attached to the electronegative oxygen of the hydroxyl group, leading to a strong downfield shift. |

| C5 | 45 - 50 | Primarily influenced by the adjacent nitrogen of the Boc group. |

| Boc C=O | 153 - 156 | Typical chemical shift for a carbamate carbonyl carbon. |

| Boc C(CH₃)₃ | 79 - 82 | Quaternary carbon of the tert-butyl group. |

| Boc C(CH₃)₃ | 27 - 29 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound.

Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition Workflow

Caption: Experimental workflow for ¹³C NMR analysis.

Spectrometer Parameters

The following parameters are recommended for a standard ¹³C NMR experiment. Optimization may be necessary depending on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment. |

| Solvent | CDCl₃ | Common solvent with a well-defined chemical shift for locking.[7] |

| Temperature | 298 K | Standard room temperature acquisition. |

| Spectral Width | ~240 ppm | To encompass the full range of expected carbon signals. |

| Acquisition Time | 1-2 seconds | Balances resolution and signal-to-noise. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of quaternary carbons. |

| Number of Scans | 1024 or more | To achieve adequate signal-to-noise ratio. |

Data Interpretation and Validation

The acquired spectrum should be processed using standard NMR software. The key steps include Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.